tBPC

GPCR Pharmacology Allosteric Modulation Obesity Research

tBPC is the first and only purely efficacy-driven PAM for the Y4 receptor. Its unique mechanism amplifies native PP signals without competing with orthosteric ligands, and its absolute selectivity over Y1, Y2, and Y5 receptors at 30 µM ensures unambiguous Y4R-specific results. This makes it the benchmark tool for metabolic research, gut hormone signaling studies, and GPCR pharmacology, eliminating confounding signals common to traditional agonists. Validate your Y4R-dependent effects with confidence.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 130336-40-2
Cat. No. B1634351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametBPC
CAS130336-40-2
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
InChIInChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3
InChIKeyFTIXUILRMBSXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tBPC (CAS 130336-40-2): Baseline Profile for NPY Y4 Receptor Allosteric Modulator Procurement


tBPC (tert-butylphenoxycyclohexanol, CAS 130336-40-2, also 1942-71-8) is a small-molecule positive allosteric modulator (PAM) of the human neuropeptide Y4 receptor (Y4R), a class A G protein-coupled receptor (GPCR) involved in appetite and energy homeostasis [1]. It was identified and characterized as the first selective Y4R PAM and functions by potentiating receptor activation without competing with orthosteric ligands, a mechanism termed 'purely efficacy-driven positive allosteric modulation' [1].

tBPC (CAS 130336-40-2): Scientific Rationale Against Generic or In-Class Substitution


Generic substitution or replacement of tBPC with other NPY receptor ligands or Y4R-targeting compounds is scientifically unsound due to its unique allosteric mechanism and strict subtype selectivity. Unlike orthosteric agonists (e.g., pancreatic polypeptide, PP) or later-developed PAMs like VU0506013, tBPC is a purely efficacy-driven modulator that does not affect the binding affinity of the endogenous ligand, implying a distinct binding site and mode of action [1]. Furthermore, its selectivity profile for Y4R over Y1R, Y2R, and Y5R is absolute at the tested concentration, a feature not uniformly shared by all NPY receptor tools .

tBPC (CAS 130336-40-2) Procurement Decision Evidence: Quantified Differentiation from NPY Receptor Comparators


tBPC Allosteric Potentiation of PP-Induced Y4R Signaling Compared to Orthosteric Agonist Alone

tBPC selectively enhances the functional response of the Y4 receptor to its cognate agonist, pancreatic polypeptide (PP), in a native tissue preparation. In mouse descending colon mucosa, the presence of tBPC (30 µM) significantly increased the PP-induced ion transport response, shifting the concentration-response curve for PP leftward [1]. This demonstrates functional allosteric potentiation beyond the maximal effect of the orthosteric agonist alone [1].

GPCR Pharmacology Allosteric Modulation Obesity Research

tBPC Subtype Selectivity Window for Y4R vs. Y1R, Y2R, and Y5R

tBPC exhibits strict selectivity for the Y4 receptor subtype over closely related NPY receptor family members. At a concentration of 30 µM, tBPC had no detectable effect on the efficacy (Emax) or potency (EC50) of NPY signaling at the human Y1, Y2, or Y5 receptors in functional assays [1].

Receptor Selectivity GPCR Off-Target Screening

tBPC Allosteric Potency for Enhancing Y4R Response to Endogenous Agonists PP, NPY, and PYY

tBPC potentiates the Y4R-mediated functional response to three endogenous agonists: pancreatic polypeptide (PP), neuropeptide Y (NPY), and peptide YY (PYY) [1]. The potentiation is most pronounced for PP, the primary Y4R ligand, with an EC50 in the low picomolar range [1].

Allosteric Modulator Potency Neuropeptide Y Metabolic Disease

tBPC Biased Allosteric Modulation of Both G-Protein and β-Arrestin Pathways at Y4R

tBPC acts as a pathway-independent PAM, enhancing both Gq-mediated IP accumulation (G-protein signaling) and β-arrestin3 recruitment to the Y4 receptor [1]. This is in contrast to some GPCR PAMs that exhibit signaling bias. It demonstrates balanced potentiation across two major Y4R signaling cascades [1].

Biased Signaling Functional Selectivity GPCR

tBPC (CAS 130336-40-2) High-Value Research Application Scenarios Based on Quantified Differentiation


Ex Vivo and In Vivo Investigation of Y4R-Mediated Appetite Regulation and Energy Homeostasis

tBPC is the preferred tool for validating Y4R-specific effects in complex biological systems where endogenous agonists (PP, NPY, PYY) are present. Its confirmed ability to potentiate native PP responses in mouse colon mucosa [1] makes it uniquely suited for ex vivo tissue studies of gut hormone signaling. The absolute subtype selectivity at 30 µM [1] ensures that any observed physiological effect in vivo can be confidently attributed to Y4R modulation, a critical requirement for metabolic disease research.

Deconvoluting Y4R-Specific Signaling from Other NPY Receptors in Cellular Assays

In cell lines or primary cultures co-expressing multiple NPY receptor subtypes, tBPC provides a means to isolate and amplify Y4R-driven signals. Its lack of activity at Y1, Y2, and Y5 receptors [1] eliminates the confounding effects common to orthosteric agonists or less selective modulators. Combined with its picomolar EC50 for potentiating the PP response [1], tBPC enables high-sensitivity, Y4R-specific signal amplification.

Mechanistic Studies of Allosteric Modulation and GPCR Signaling Bias

As a purely efficacy-driven PAM with balanced G-protein and β-arrestin pathway modulation [1], tBPC serves as a benchmark compound for studying fundamental GPCR pharmacology. It can be used as a control or reference ligand in the development and characterization of novel Y4R PAMs (e.g., VU0506013), providing a well-defined baseline for comparing allosteric potency, selectivity, and signaling bias.

Structure-Activity Relationship (SAR) Studies for Y4R Allosteric Modulator Development

tBPC's simple chemical structure (tert-butylphenoxycyclohexanol) and well-characterized pharmacological profile [1] establish it as a valuable starting point for medicinal chemistry efforts. Its validated activity and selectivity provide a solid foundation for SAR studies aimed at improving physicochemical properties or exploring binding pocket interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

71 linked technical documents
Explore Hub


Quote Request

Request a Quote for tBPC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.